N-(4-Butoxybenzyl)-3-propoxyaniline

Overview

Description

“N-(4-Butoxybenzyl)-3-propoxyaniline” is a complex organic compound. It is composed of an aniline group (a primary aromatic amine), a butoxybenzyl group, and a propoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its constituent groups. It would likely have a complex, multi-ring structure due to the presence of the benzyl and aniline groups .Chemical Reactions Analysis

The reactivity of “this compound” would depend on its exact molecular structure. The aniline group could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Phase Transitions and Thermodynamics

Research on related compounds, such as N-(p-n-octyloxybenzylidene)-p-n-alkoxyanilines, has explored their phase transitions and thermodynamic parameters. These studies are crucial for understanding the physical properties of liquid crystalline materials, which are widely used in displays and optical devices. The thermodynamical and thermoacoustic parameters of these compounds reveal insights into the phase transformation processes, which are essential for designing materials with specific optical and electronic properties (Fakruddin et al., 2010).

Antioxidant Activity Analysis

Antioxidants play a significant role in various fields, including food engineering, medicine, and pharmacy. Understanding the antioxidant activity of compounds can lead to developments in preserving food quality and in pharmaceutical applications. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine the antioxidant capacity of complex samples, which could be applicable for analyzing compounds similar to N-(4-Butoxybenzyl)-3-propoxyaniline for potential antioxidant properties (Munteanu & Apetrei, 2021).

Polymer and Materials Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, have garnered interest for their ability to alter polymer properties through irradiation. This research area explores the potential for integrating similar functional groups into polymer chains to develop photodegradable hydrogels and other materials with novel properties for applications in biomedicine, electronics, and environmental technology (Zhao et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds, including their liquid crystalline phases, provide foundational knowledge for developing new materials with tailored properties. Studies on compounds such as N-(p-n-alkyloxybenzylidene)-p-n-butyloxyanilines, which share structural similarities with this compound, contribute to our understanding of how molecular structure influences material properties, including phase behavior and thermal stability (Kumari et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-butoxyphenyl)methyl]-3-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-3-5-14-23-19-11-9-17(10-12-19)16-21-18-7-6-8-20(15-18)22-13-4-2/h6-12,15,21H,3-5,13-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOPSRZJDHCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

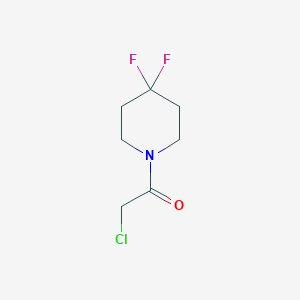

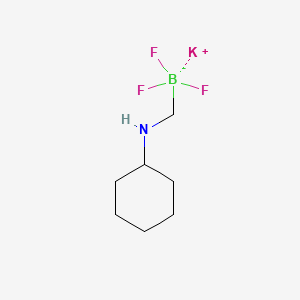

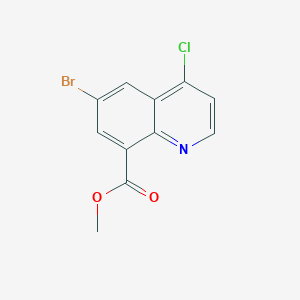

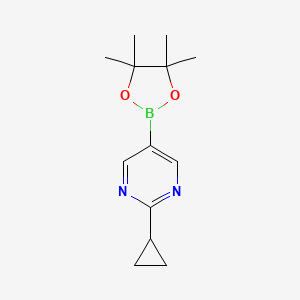

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)

![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)

![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)